
1-Methylsulfonyl-3-phenoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-3-phenoxypyrrolidine, also known as MSP, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. MSP is a pyrrolidine derivative that has a methylsulfonyl group and a phenoxyl group attached to it.
Wirkmechanismus
The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine is not fully understood. However, it has been proposed that 1-Methylsulfonyl-3-phenoxypyrrolidine acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. 1-Methylsulfonyl-3-phenoxypyrrolidine has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 1-Methylsulfonyl-3-phenoxypyrrolidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have chiral recognition properties, which makes it useful as a chiral auxiliary in asymmetric synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methylsulfonyl-3-phenoxypyrrolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. 1-Methylsulfonyl-3-phenoxypyrrolidine has also been found to have anti-inflammatory, analgesic, and anti-tumor properties, which make it useful in preclinical studies. However, one of the limitations of using 1-Methylsulfonyl-3-phenoxypyrrolidine in lab experiments is its limited solubility in water, which makes it difficult to administer orally.
Zukünftige Richtungen
There are several future directions for the research on 1-Methylsulfonyl-3-phenoxypyrrolidine. One of the areas of research is the development of 1-Methylsulfonyl-3-phenoxypyrrolidine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine in cancer cells. Additionally, the potential of 1-Methylsulfonyl-3-phenoxypyrrolidine as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the development of 1-Methylsulfonyl-3-phenoxypyrrolidine-based drugs for the treatment of inflammatory diseases and cancer can be investigated.
In conclusion, 1-Methylsulfonyl-3-phenoxypyrrolidine is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it useful in preclinical studies. The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine is not fully understood, but it has been proposed to act by inhibiting COX-2 activity and inducing cell cycle arrest and apoptosis in cancer cells. 1-Methylsulfonyl-3-phenoxypyrrolidine has limitations such as limited solubility in water, but future research can focus on developing 1-Methylsulfonyl-3-phenoxypyrrolidine derivatives with improved solubility and bioavailability. Overall, 1-Methylsulfonyl-3-phenoxypyrrolidine has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis method of 1-Methylsulfonyl-3-phenoxypyrrolidine involves the reaction of 1-methylsulfonyl-2-nitrobenzene with 3-phenoxypyrrolidine in the presence of a reducing agent such as palladium on carbon. The reaction leads to the formation of 1-Methylsulfonyl-3-phenoxypyrrolidine as a white solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-Methylsulfonyl-3-phenoxypyrrolidine has also been found to have potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-3-phenoxypyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)12-8-7-11(9-12)15-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWQTRMXKRPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-phenoxypyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
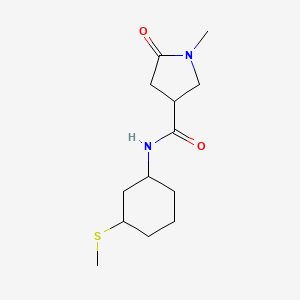
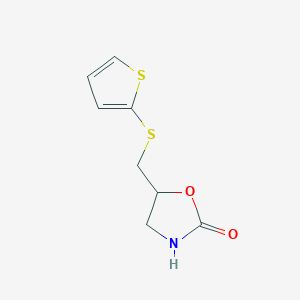
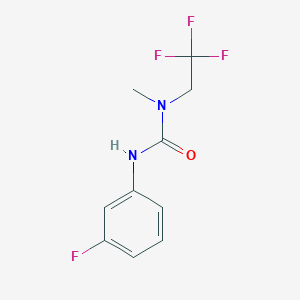
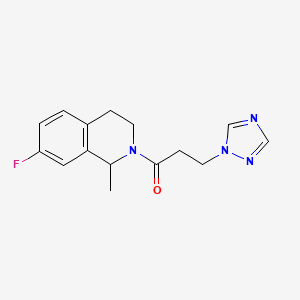
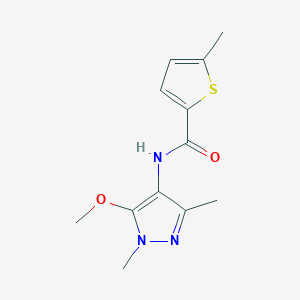


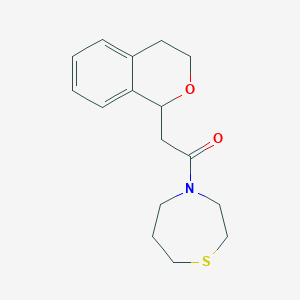


![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)